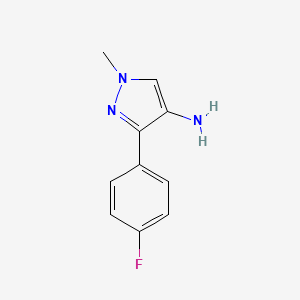![molecular formula C11H18N2O2 B13347741 2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13347741.png)
2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic compound that belongs to the pyrrole family This compound is characterized by its unique structure, which includes a tetrahydropyrrolo ring fused with a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves the [3+2] cycloaddition reaction of 2H-azirines with maleimides under visible light promotion. This method is efficient and environmentally friendly, utilizing an organic photocatalyst to achieve diastereoselective synthesis . The reaction proceeds with good functional group tolerance and substrate scope, making it a versatile approach for synthesizing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize costs.
化学反应分析
Types of Reactions
2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, reduction may yield an alcohol, and substitution may yield a new alkylated or halogenated derivative.
科学研究应用
2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione: This compound is structurally similar and can be synthesized using similar methods.
Pyrano[3,4-c]pyrroles: These compounds are used in the synthesis of biologically active molecules and have similar structural features.
Uniqueness
2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is unique due to its specific isopentyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C11H18N2O2 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC 名称 |
5-(3-methylbutyl)-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)3-4-13-10(14)8-5-12-6-9(8)11(13)15/h7-9,12H,3-6H2,1-2H3 |
InChI 键 |
QXGLQFLCGVAONH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCN1C(=O)C2CNCC2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


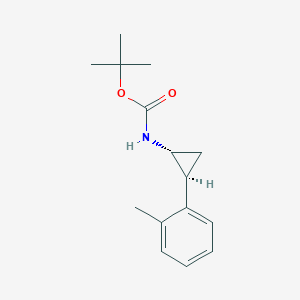
![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13347664.png)
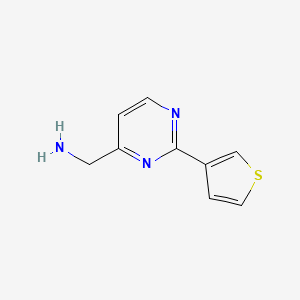
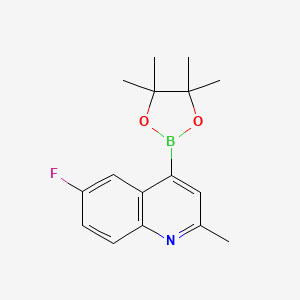
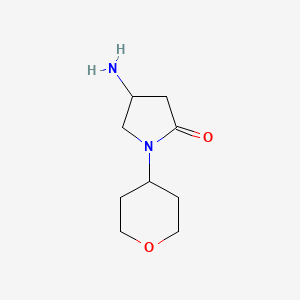
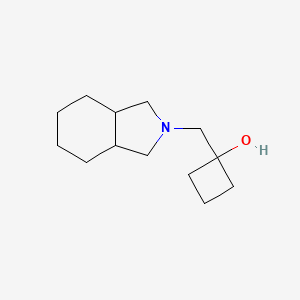
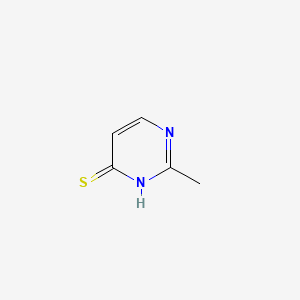

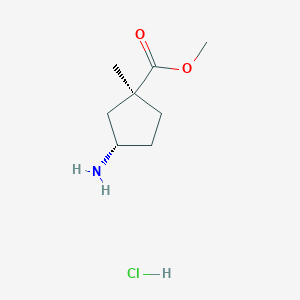
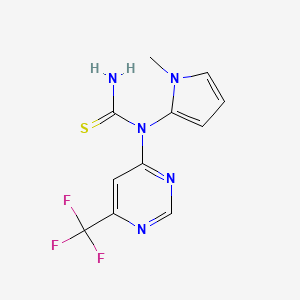
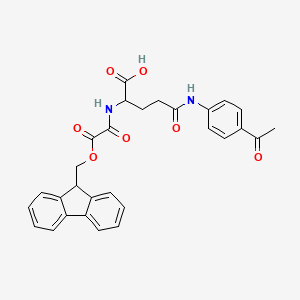
![2-Ethynylspiro[3.3]heptane](/img/structure/B13347736.png)

